6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a synthetic organic compound belonging to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from a difluorinated aromatic amine and reacting with a suitable carbonyl compound.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Implementing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like alkyl or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione would involve its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: The parent compound without fluorine substitutions.
6,7-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with chlorine instead of fluorine.
6,7-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with methyl groups instead of fluorine.
Uniqueness
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as:
Increased Stability: Fluorine atoms can enhance the stability of the compound.
Altered Reactivity: Fluorine can influence the reactivity of the compound in various chemical reactions.
Enhanced Biological Activity: Fluorine substitutions can improve the compound’s interaction with biological targets.
Properties
IUPAC Name |
6,7-difluoro-1H-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJGQBTBYIIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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